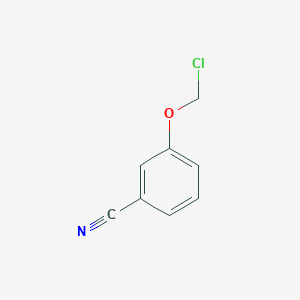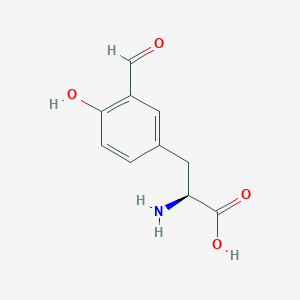
3-(Chloromethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethoxy)benzonitrile is an organic compound with the chemical formula C8H6ClNO It is a derivative of benzonitrile, where a chlorine atom is attached to the methoxy group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethoxy)benzonitrile typically involves the chlorination of 3-methoxybenzonitrile. This can be achieved through the reaction of 3-methoxybenzonitrile with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Chloromethoxy)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzonitriles.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines or other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products:
- Substituted benzonitriles
- Aldehydes or carboxylic acids
- Amines
Wissenschaftliche Forschungsanwendungen
3-(Chloromethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of nitrile-containing molecules on biological systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(Chloromethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The methoxy and chloro groups can also modulate the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
3-Chlorobenzonitrile: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
3-Methoxybenzonitrile:
4-Chloromethoxybenzonitrile: Positional isomer with the chlorine atom at the para position, resulting in different chemical properties.
Uniqueness: 3-(Chloromethoxy)benzonitrile is unique due to the presence of both the methoxy and chloro groups, which provide a distinct combination of reactivity and potential applications. This dual functionality allows for versatile chemical transformations and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H6ClNO |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
3-(chloromethoxy)benzonitrile |
InChI |
InChI=1S/C8H6ClNO/c9-6-11-8-3-1-2-7(4-8)5-10/h1-4H,6H2 |
InChI-Schlüssel |
XXTQLQFMHLPGTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCCl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(Methylamino)cyclobutyl]ethan-1-one](/img/structure/B13165098.png)
![2-Bromo-4-{[(1-ethyl-1H-pyrazol-4-yl)amino]methyl}-6-methoxyphenol](/img/structure/B13165101.png)




![Spiro[4.4]nonane-1-sulfonyl chloride](/img/structure/B13165135.png)

![1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13165159.png)


![2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13165183.png)


